A Comprehensive Technical Guide to (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
A Comprehensive Technical Guide to (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules, and the presence of a chlorine atom at the 3-position provides a versatile handle for further synthetic modifications. This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, alongside detailed protocols for its characterization and safe handling. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrrolidine-based compounds in the pursuit of new therapeutic agents.
Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone in the design of a vast array of pharmaceuticals.[1][2][3] Its prevalence in natural products and synthetic drugs stems from its unique three-dimensional structure, which allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity.[1][2] The incorporation of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is a common strategy in organic synthesis, enabling controlled reactions at other positions of the ring.[4][5]
The introduction of a chlorine atom, as in (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, further enhances its utility as a synthetic building block. The chloro-substituent can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[6] The stereochemistry at the C-3 position is of paramount importance, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[7][8]
Physicochemical Properties
Precise knowledge of the physical properties of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is essential for its effective use in research and development. While experimental data for this specific compound is not extensively reported, the following table summarizes its known and predicted properties, with data for related compounds provided for context.
| Property | Value | Source/Comment |
| Chemical Name | (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | IUPAC |
| CAS Number | 110623-68-2 | [9] |
| Molecular Formula | C₉H₁₆ClNO₂ | Note: Some sources incorrectly list C₉H₁₆ClNO.[9] The correct formula includes two oxygen atoms from the carboxylate group. |
| Molecular Weight | 221.68 g/mol | Calculated |
| Appearance | Not explicitly reported; likely a solid or oil. | General knowledge for similar compounds. |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Optical Rotation | Not explicitly reported. | As a chiral compound, it is expected to be optically active. |
| Solubility | Not explicitly reported; likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge for similar Boc-protected compounds. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton at the chlorine-bearing carbon (C-3) would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the pyrrolidine ring.
Diagram: General Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for the characterization of a small molecule by NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is expected to exhibit a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, a common fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Synthesis
The synthesis of chiral 3-substituted pyrrolidines is a well-established area of organic chemistry.[10] A common and efficient route to (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate involves the conversion of a commercially available chiral precursor, such as (S)-1-Boc-3-hydroxypyrrolidine.
Diagram: General Synthetic Approach
Caption: A plausible synthetic pathway to the target compound from a readily available starting material.
Experimental Protocol: Synthesis from (S)-1-Boc-3-hydroxypyrrolidine (Illustrative)
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Step 1: Activation of the Hydroxyl Group. To a solution of (S)-1-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0 °C, add a suitable base (e.g., triethylamine or pyridine). Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and stir the reaction mixture at 0 °C, allowing it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Nucleophilic Substitution with Chloride. Once the activation is complete, the resulting sulfonate ester can be reacted with a chloride source, such as lithium chloride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Heating the reaction mixture may be necessary to drive the substitution to completion.
-
Step 3: Workup and Purification. After the reaction is complete, perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is not widely available, information from structurally related compounds suggests that it should be handled with care.
-
Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed (H302).[11] It is advisable to treat it as a potential irritant to the skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a key component of numerous approved drugs, and the ability to introduce diverse substituents at the 3-position via nucleophilic displacement of the chloride makes this compound particularly useful.
Potential applications include the synthesis of:
-
Enzyme inhibitors: The pyrrolidine ring can mimic the structure of natural substrates or transition states of enzymes.
-
Receptor agonists and antagonists: The three-dimensional arrangement of substituents on the pyrrolidine ring can lead to high-affinity binding to biological receptors.
-
Antiviral and anticancer agents: Many compounds containing the pyrrolidine motif have shown potent activity against various viruses and cancer cell lines.
The stereochemistry of the molecule is critical, and the use of the (S)-enantiomer allows for the stereoselective synthesis of the desired target compound, which is a crucial aspect of modern drug development.[12]
Conclusion
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a key chiral intermediate with significant potential in the field of drug discovery. Its well-defined stereochemistry and the reactivity of the chloro-substituent provide a versatile platform for the synthesis of novel and complex molecular architectures. This guide has summarized the available information on its physical and chemical properties, provided an overview of its characterization and synthesis, and highlighted its importance in medicinal chemistry. Further research to fully elucidate the experimental properties of this compound will undoubtedly enhance its utility for the scientific community.
References
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Retrieved from [Link]
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Nguyen, L. A., et al. (2021). The Significance of Chirality in Drug Design and Development. PMC. [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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D'Acunto, M., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Laohapaisan, A., et al. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]
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(S)-1-Boc-3-chloropyrrolidine
Cl
(R)-Coupled Product